molecular formula C7H6N4O2 B3362375 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-49-4

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3362375
CAS No.: 98157-49-4
M. Wt: 178.15 g/mol
InChI Key: PUFQBMIGLAWOCA-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazolo[3,4-b]pyridine Scaffolds in Advanced Chemical Research

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and materials science. researchgate.netmdpi.com This core structure is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets, leading to diverse therapeutic applications. researchgate.net The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring creates a unique electronic and structural framework, making it a versatile building block for the development of novel compounds. nih.gov

The significance of this scaffold is underscored by the vast number of scientific publications and patents associated with it; over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core have been described in the literature. nih.gov Researchers have explored these compounds for a broad spectrum of biological activities, including antiviral, antibacterial, antimalarial, and anti-inflammatory properties. mdpi.com Notably, derivatives of this scaffold have been investigated as potent antitumor agents, functioning as inhibitors of crucial cellular targets like Tropomyosin receptor kinases (TRKs). rsc.orgrsc.org Beyond oncology, these compounds are being developed as diagnostic probes for neurodegenerative disorders such as Alzheimer's disease, where they have shown the ability to bind to β-amyloid plaques. mdpi.com The two primary synthetic strategies to create this bicyclic system involve either constructing a pyridine ring onto a pre-existing pyrazole or forming a pyrazole ring on a pyridine precursor. nih.gov

Academic Importance of the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivative

This compound is a specific derivative within this larger family of compounds. Its academic importance lies primarily in its role as a synthetic intermediate and a molecular probe for structure-activity relationship (SAR) studies. The introduction of a methyl group at the N1 position and a nitro group at the C5 position significantly modifies the electronic properties and reactivity of the parent scaffold.

The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic substitution. This characteristic is strategically employed in synthetic chemistry to direct the course of reactions. A key application of this derivative is in the synthesis of corresponding amino compounds. The nitro group can be readily reduced to an amine (NH2) group, as demonstrated in the conversion of the related 3-methyl-5-nitro-lH-pyrazolo[3,4-b]pyridine to 3-methyl-lH-pyrazolo[3,4-b]pyridin-5-amine. chemicalbook.com This resulting amine serves as a crucial functional handle for building more complex molecules, allowing for the attachment of various side chains and pharmacophores to explore their impact on biological activity. Therefore, this compound is a valuable building block for generating chemical libraries for drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 98157-49-4
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
MDL Number MFCD16620093

Evolution of Research Perspectives on Nitro-Substituted Pyrazolopyridines

The scientific interest in pyrazolopyridines began with their synthesis and exploration for potential biological activities. cdnsciencepub.com The introduction of substituents, such as nitro groups, represents a strategic evolution in the chemical research of these heterocycles. Initially, research focused on the synthesis of a wide array of derivatives to screen for any biological effects.

Over time, research has become more targeted and rational. The incorporation of nitro groups into heterocyclic scaffolds is a well-established strategy in medicinal chemistry. nih.gov This substitution serves two primary purposes: modulating the electronic profile of the molecule to enhance binding affinity to biological targets and serving as a synthetic precursor for other functional groups, most commonly amines. chemicalbook.comnih.gov

The evolution of research on nitro-substituted pyrazolopyridines reflects this trend. Early work may have included these compounds as part of broader synthetic libraries. More recent research leverages the specific properties of the nitro group. For instance, studies on nitro-substituted pyrazoles have explored their potential as estrogen receptor ligands, indicating a move towards designing compounds for specific biological targets. nih.gov The use of related nitro-aromatic heterocycles has also been investigated in the context of high-energy materials. researchgate.net In contemporary drug discovery, the focus has shifted from random screening to the rational design of molecules. In this context, a nitro-substituted pyrazolopyridine like this compound is viewed as a key intermediate, enabling the systematic and efficient synthesis of analogs for targeted therapeutic areas such as oncology and neurology. mdpi.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitropyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-10-7-5(3-9-10)2-6(4-8-7)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFQBMIGLAWOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538555
Record name 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98157-49-4
Record name 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of 1 Methyl 5 Nitro 1h Pyrazolo 3,4 B Pyridine

Reactivity of the Nitro Group: Reduction and Related Transformations

The nitro group at the C5 position of the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is a key functional handle that can be readily transformed into a variety of other substituents, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic synthesis.

A variety of reducing agents can be employed for the reduction of nitroarenes to their corresponding anilines. Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. osi.lv The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve efficient conversion. For the reduction of this compound, catalytic hydrogenation offers a clean and efficient route to the corresponding 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Chemical Reduction: A wide array of chemical reducing agents can also effect the transformation of the nitro group. Common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and stannous chloride (SnCl2). These methods are often effective but may require harsher reaction conditions and more extensive workup procedures compared to catalytic hydrogenation.

The resulting 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine is a versatile intermediate. The amino group can undergo a range of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of functional groups, acylation to form amides, and alkylation to form substituted amines.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the fused ring system and the directing effects of the existing substituents, namely the N1-methyl group and the C5-nitro group.

In the case of this compound, the pyridine (B92270) ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group. This deactivates the pyridine ring towards electrophilic attack. Conversely, the pyrazole (B372694) ring is generally more electron-rich and thus more susceptible to electrophilic substitution. researchgate.net Electrophilic attack is most likely to occur at the C3 position of the pyrazole ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. mdpi.com For instance, nitration with a mixture of nitric and sulfuric acids would be expected to yield the 3-nitro derivative. researchgate.net

The electron-deficient nature of the pyridine ring, enhanced by the C5-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov A good leaving group, such as a halogen, at a position activated by the nitro group (e.g., C4 or C6) would be readily displaced by nucleophiles. Even without a leaving group, strong nucleophiles can potentially add to the electron-deficient ring, as seen in the vicarious nucleophilic substitution (VNS) of hydrogen in other nitroquinoline derivatives. nih.gov The presence of the nitro group strongly activates the ring for such nucleophilic attacks. nih.gov

Palladium- and Copper-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can serve as excellent substrates for these transformations, allowing for the introduction of a wide variety of substituents onto the pyrazolo[3,4-b]pyridine core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate, is one of the most widely used cross-coupling methods. nih.govrsc.org A halogenated derivative of this compound, for example, a 3-bromo or 6-chloro derivative, could be coupled with a variety of aryl or vinyl boronic acids or their esters.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a palladium(II) salt with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), a base (e.g., K2CO3, Cs2CO3, or K3PO4), and a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. organic-chemistry.orgmdpi.com The reaction conditions can be tailored to the specific substrates being coupled. rsc.org Microwave irradiation can also be employed to accelerate the reaction. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemperature
Pd(OAc)2SPhosK3PO4Toluene/H2O100 °C
Pd2(dba)3XPhosK2CO3Dioxane/H2O110 °C
Pd(PPh3)4-Na2CO3DMF/H2O90 °C

Heck, Stille, and Sonogashira Coupling Reactions

Other important palladium-catalyzed cross-coupling reactions that could be applied to halogenated this compound derivatives include the Heck, Stille, and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgchemrxiv.orgmdpi.com This reaction would allow for the introduction of alkenyl substituents onto the pyrazolo[3,4-b]pyridine core.

The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of reaction conditions.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.netsoton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.uk The Sonogashira coupling would enable the introduction of alkynyl moieties, which are valuable functional groups for further synthetic transformations.

Table 2: Overview of Heck, Stille, and Sonogashira Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemKey Features
HeckAlkenePd(OAc)2, PPh3, Base (e.g., Et3N)Forms C(sp2)-C(sp2) bonds; introduces alkenyl groups.
StilleOrganostannane (R-SnBu3)Pd(PPh3)4Tolerant of many functional groups.
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Base (e.g., Et3N)Forms C(sp2)-C(sp) bonds; introduces alkynyl groups.

Derivatization Strategies at the N1 and C3 Positions

The N1 and C3 positions of the pyrazolo[3,4-b]pyridine core are important sites for derivatization to modulate the physicochemical and biological properties of the molecule.

The N1 position is typically substituted during the synthesis of the pyrazolo[3,4-b]pyridine ring system, for example, by using a substituted hydrazine (B178648) in the cyclization step. nih.gov In the case of this compound, the methyl group is already present at this position. Further derivatization at this site would require more complex synthetic routes, such as demethylation followed by re-alkylation or arylation, which can be challenging.

The C3 position of the pyrazole ring is a prime site for functionalization. nih.gov As mentioned in section 3.2, this position is susceptible to electrophilic substitution. cdnsciencepub.com For example, halogenation at the C3 position would provide a handle for subsequent cross-coupling reactions, as discussed in section 3.3. Direct C-H activation and functionalization at the C3 position is also a potential strategy, although this may require specific directing groups or catalysts. The introduction of various substituents at the C3 position can be achieved by starting with a C3-functionalized pyrazole precursor during the ring synthesis. nih.gov For example, using a 3-substituted-5-aminopyrazole in a condensation reaction to form the pyridine ring would directly lead to a C3-derivatized pyrazolo[3,4-b]pyridine. nih.govnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Studies of 1 Methyl 5 Nitro 1h Pyrazolo 3,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, both ¹H and ¹³C NMR studies provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the bicyclic system and the methyl group substituent. The aromatic region typically displays signals for the three protons on the pyridine (B92270) and pyrazole (B372694) rings. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. The proton at C6 is expected to be the most deshielded due to its proximity to the nitro group and the pyridine nitrogen. The proton at C4 would also be shifted downfield. The proton at C3 on the pyrazole ring would appear in the aromatic region. A characteristic singlet, integrating to three protons, is observed in the upfield region (typically around 4.0 ppm), which is unequivocally assigned to the N1-methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The carbon atom C5, directly attached to the nitro group, is expected to be significantly deshielded. The other carbons of the pyridine ring (C4, C6, and C7a) and the pyrazole ring (C3 and C3a) exhibit distinct resonances. The carbon of the N1-methyl group typically appears in the upfield region of the spectrum. Spectroscopic data for the closely related analog, 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, supports these assignments and provides a basis for predicting the spectral characteristics of the N-methylated compound. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-CH₃~4.0 (s, 3H)~35-40
C3-H~8.3-8.5 (s, 1H)~135-140
C3a-~145-150
C4-H~8.8-9.0 (d, 1H)~120-125
C5-~150-155
C6-H~9.2-9.4 (d, 1H)~140-145
C7a-~155-160

Note: These are predicted values based on known spectroscopic data for similar pyrazolopyridine structures. Actual values may vary. (s = singlet, d = doublet).

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de For this compound, the molecular formula is C₇H₆N₄O₂, corresponding to a molecular weight of approximately 178.15 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 178. The fragmentation of this heterocyclic system is predictable based on established principles. libretexts.org Key fragmentation pathways would likely involve the loss of the nitro group substituents and cleavage of the heterocyclic rings.

Common fragmentation steps include:

Loss of a nitro radical (•NO₂): A peak at m/z 132 (M - 46) would correspond to the loss of the nitro group.

Loss of nitric oxide (NO): A fragment ion at m/z 148 (M - 30) could form, which is common for nitroaromatic compounds.

Loss of a methyl radical (•CH₃): A peak at m/z 163 (M - 15) resulting from the cleavage of the N-methyl bond.

Loss of HCN: Successive loss of hydrogen cyanide (m/z 27) is a characteristic fragmentation for nitrogen-containing heterocyclic rings, leading to smaller fragment ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentFormula
178[M]⁺ (Molecular Ion)[C₇H₆N₄O₂]⁺
163[M - CH₃]⁺[C₆H₃N₄O₂]⁺
148[M - NO]⁺[C₇H₆N₃O]⁺
132[M - NO₂]⁺[C₇H₆N₃]⁺
105[M - NO₂ - HCN]⁺[C₆H₅N₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The most prominent bands would be those associated with the nitro group, which typically exhibits strong, distinct stretching vibrations. scielo.org.za Other key absorptions include C-H stretches from the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations characteristic of the pyrazolopyridine core.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₃)
1560-1520N-O Asymmetric StretchNitro (NO₂)
1350-1320N-O Symmetric StretchNitro (NO₂)
1600-1450C=C and C=N StretchAromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated pyrazolopyridine system gives rise to intense π → π* transitions, while the presence of nitrogen atoms and the nitro group allows for lower intensity n → π* transitions. The NIST Chemistry WebBook shows that a related compound, 1-Methyl-1H-pyrazolo[3,4-b]pyrazine, has absorption maxima around 250 nm and 325 nm, which can serve as an estimate for the electronic transitions in the target molecule. nist.gov The nitro group, acting as a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformational Analysis

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, reveals important structural features. nih.govresearchgate.net The pyrazolo[3,4-b]pyridine ring system is typically found to be essentially planar. nih.gov The bond lengths and angles within the fused rings are consistent with their aromatic character.

In the solid state, molecules of this compound would likely pack in a manner influenced by intermolecular forces. Due to the planar nature of the bicyclic system, π–π stacking interactions between adjacent molecules are expected, contributing to the stability of the crystal lattice. researchgate.net The nitro group can also participate in weak hydrogen bonding or other dipole-dipole interactions, further influencing the crystal packing.

Table 4: Expected X-ray Crystallography Parameters for this compound (Based on Analogs)

ParameterExpected Value/Characteristic
Crystal SystemLikely Monoclinic or Orthorhombic
Molecular GeometryEssentially planar pyrazolo[3,4-b]pyridine core
C-N Bond Lengths (ring)~1.32 - 1.38 Å
C-C Bond Lengths (ring)~1.37 - 1.42 Å
N-O Bond Lengths (nitro)~1.22 - 1.25 Å
Intermolecular Interactionsπ–π stacking, dipole-dipole interactions

Note: These are generalized parameters based on published crystal structures of similar pyrazolopyridine derivatives. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 1 Methyl 5 Nitro 1h Pyrazolo 3,4 B Pyridine

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict various molecular properties with high accuracy. Calculations for pyrazolo[3,4-b]pyridine derivatives are often performed using methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(2d,p) to obtain optimized molecular geometries. researchgate.netscielo.org.mx

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, the geometry is characterized by the fused pyrazole (B372694) and pyridine (B92270) rings, which form a largely planar bicyclic system. The methyl group is attached to the N1 position of the pyrazole ring, and the nitro group is substituted at the C5 position of the pyridine ring. The precise orientation of the nitro group relative to the pyridine ring is a key conformational detail determined by these calculations.

Furthermore, DFT is employed to calculate electronic properties such as dipole moment and the distribution of electron density. The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly insightful as it visualizes the electron-rich and electron-poor regions of the molecule. For a nitro-substituted compound like this, the area around the nitro group is expected to be highly electronegative (electron-rich), while the aromatic rings will have a more nuanced distribution of charge. scielo.org.mx

Table 1: Representative Geometric Parameters for the Pyrazolo[3,4-b]pyridine Core (Illustrative) Note: These are typical, illustrative values for the core structure based on related compounds, not specific experimental or calculated data for this compound.

ParameterBond/AngleValue
Bond Length N1-N2~ 1.35 Å
N2-C3~ 1.33 Å
C3-C3a~ 1.40 Å
C3a-N4~ 1.38 Å
N4-C5~ 1.32 Å
C5-C6~ 1.41 Å
C6-C7~ 1.37 Å
C7-C7a~ 1.40 Å
C7a-N1~ 1.36 Å
Bond Angle N1-N2-C3~ 112°
N2-C3-C3a~ 105°
C3-C3a-N4~ 120°
N4-C5-C6~ 118°
C5-C6-C7~ 120°
C6-C7-C7a~ 117°
C7-C7a-N1~ 130°

Analysis of Tautomeric Equilibria and Energetic Stability in the Pyrazolo[3,4-b]pyridine System

Pyrazolo[3,4-b]pyridines are heterocyclic compounds that can exhibit tautomerism, which is the dynamic equilibrium between two or more interconvertible isomers. researchgate.net The parent pyrazolo[3,4-b]pyridine scaffold can exist in two primary tautomeric forms: the 1H- and 2H-isomers, depending on the position of the proton on the pyrazole ring nitrogen atoms. researchgate.net

Theoretical calculations are crucial for determining the relative energetic stability of these tautomers. By computing the total electronic energy of each form, researchers can predict which tautomer is more stable and therefore more abundant at equilibrium. These studies have shown that the relative stability can be influenced by the nature and position of substituents on the rings as well as by solvent effects. researchgate.netchemrxiv.org

In the specific case of this compound, the tautomeric equilibrium involving the pyrazole nitrogen is "fixed" or "blocked" by the presence of the methyl group at the N1 position. This methylation prevents the proton from shifting between N1 and N2, locking the molecule into the 1H-tautomeric form. Therefore, while understanding the tautomerism of the parent system is important contextually, this specific derivative does not undergo N-H tautomerism.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap, indicating increased electrophilicity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. (μ = (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. (ω = μ² / 2η)

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors Note: These values are representative for a nitro-aromatic heterocyclic system and serve to illustrate the concepts. They are not specific calculated data for this compound.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO Energy E_HOMO--6.50
LUMO Energy E_LUMO--2.20
HOMO-LUMO Gap ΔEE_LUMO - E_HOMO4.30
Chemical Potential μ(E_HOMO + E_LUMO) / 2-4.35
Chemical Hardness η(E_LUMO - E_HOMO) / 22.15
Electrophilicity Index ωμ² / 2η4.40

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on a static, optimized structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and stability. nih.gov

An MD simulation for this compound would typically start with the DFT-optimized structure. The system is then solvated in a box of explicit solvent molecules (like water) to mimic solution conditions, and the forces on each atom are calculated using a force field. nih.govyoutube.com By solving Newton's equations of motion, the trajectory of each atom is tracked over time, typically for nanoseconds.

Analysis of the MD trajectory can reveal:

Flexibility of Substituents: The simulation shows the rotational freedom and preferred orientations of the methyl and nitro groups. This can be important for understanding how the molecule might interact with a biological target.

Solvent Interactions: MD simulations explicitly model the interactions (e.g., hydrogen bonds) between the solute and surrounding solvent molecules, providing a realistic picture of its behavior in solution.

These simulations are essential for understanding the dynamic nature of the molecule, which complements the static picture provided by quantum chemical calculations. rsc.org

Strategic Role of 1 Methyl 5 Nitro 1h Pyrazolo 3,4 B Pyridine As a Synthetic Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

The true synthetic utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine as a precursor lies in the chemical versatility of its nitro group. Aromatic nitro groups are classic precursors to amino groups through well-established reduction reactions. This transformation is a gateway to constructing additional fused rings onto the pyrazolo[3,4-b]pyridine core.

The reduction of the 5-nitro group yields 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resulting aromatic amine is a potent binucleophile, possessing reactivity at both the amino nitrogen and the adjacent C6 carbon of the pyridine (B92270) ring. This diamine-like functionality allows for cyclocondensation reactions with a variety of dielectrophilic reagents to form new heterocyclic rings fused to the pyridine portion of the scaffold.

For instance, reaction of the 5-amino derivative with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyrazolo[3,4-b]pyrido[2,3-d]pyrimidine system. Similarly, other dielectrophiles can be employed to construct different five- or six-membered heterocyclic rings. This strategy allows for the systematic expansion of the core structure, creating complex polycyclic systems from a relatively simple starting material.

Table 1: Examples of Fused Heterocyclic Systems Derivable from this compound This table is illustrative of potential synthetic pathways based on established chemical reactions.

Starting PrecursorReagent for FusionResulting Fused Ring SystemPotential Class of Compound
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amineβ-Diketones (e.g., Acetylacetone)PyrimidinePyrazolo[3,4-b]pyrido[2,3-d]pyrimidines
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amineα,β-Unsaturated CarbonylsDihydropyridineComplex Polycyclic Pyridine Derivatives
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amineCarbon Disulfide (CS₂)ThiazolePyrazolo[3,4-b]pyrido[2,3-d]thiazoles
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amineOrthoformatesImidazolePyrazolo[3,4-b]imidazo[4,5-e]pyridines

Scaffold for the Development of Diverse Chemical Libraries

The pyrazolo[3,4-b]pyridine core is a well-documented scaffold for the development of chemical libraries aimed at drug discovery. Its rigid structure and ability to be substituted at multiple positions allow for the precise spatial arrangement of functional groups to interact with biological targets. Derivatives of this scaffold have been investigated as inhibitors for various protein kinases, demonstrating its importance in medicinal chemistry.

This compound serves as an excellent starting point for library synthesis due to the reactivity of the nitro group. As mentioned, this group can be reduced to an amine, which can then be subjected to a wide array of derivatization reactions. High-throughput parallel synthesis techniques can be employed to react the 5-amino derivative with diverse sets of building blocks, such as:

Acyl chlorides or carboxylic acids: To generate a library of amides.

Sulfonyl chlorides: To produce a library of sulfonamides.

Aldehydes or ketones: To form imines, which can be further reduced to secondary amines.

Isocyanates or isothiocyanates: To create libraries of ureas and thioureas.

This approach allows for the rapid generation of hundreds or thousands of distinct compounds, all sharing the same 1-methyl-pyrazolo[3,4-b]pyridine core but differing in the substituent at the 5-position. Such libraries are invaluable for screening against biological targets to identify new lead compounds for therapeutic development. The nitro group itself can also be a key pharmacophore or can be displaced via nucleophilic aromatic substitution under certain conditions, adding another layer of diversification potential.

Intermediate in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. nih.gov

The synthesis of the pyrazolo[3,4-b]pyridine skeleton is often achieved through MCRs. nih.gov A common and powerful strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.gov In this context, this compound would typically be the product of an MCR rather than a transient intermediate.

A plausible MCR to synthesize a related scaffold would involve the components detailed below. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole, and subsequent intramolecular cyclization and aromatization to yield the final fused ring system.

Table 2: Typical Components for a Multi-Component Synthesis of a Pyrazolo[3,4-b]pyridine Core

Component TypeExample ReactantRole in Reaction
5-Aminopyrazole1-Methyl-1H-pyrazol-5-amineProvides the pyrazole (B372694) ring and the key amino group for cyclization.
AldehydeBenzaldehydeForms the C4 position and its substituent in the final product.
Active Methylene CompoundNitromalononitrile or MalononitrileProvides the C5 and C6 atoms and their substituents (e.g., a nitro or cyano group).

By carefully selecting a nitro-containing active methylene compound, this type of reaction sequence could be tailored to produce this compound or its derivatives, demonstrating its role as a target molecule accessible through efficient, complexity-building MCRs.

Mechanistic Insights into Molecular Interactions of Pyrazolo 3,4 B Pyridine Analogues

Principles of Ligand-Target Recognition and Binding Modes (e.g., Kinase Hinge Region Interactions)

The biological activity of pyrazolo[3,4-b]pyridine analogues often stems from their ability to act as ATP-competitive inhibitors of protein kinases. nih.gov In this mode of action, the molecule binds to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's catalytic activity. A critical component of this binding site is the hinge region, a flexible segment of the protein that connects the N- and C-terminal lobes of the kinase domain. nih.gov

Ligand-target recognition within the kinase hinge region is primarily governed by the formation of specific hydrogen bonds. nih.gov The hinge backbone typically presents a pattern of hydrogen bond donors and acceptors that small molecule inhibitors can engage. researchgate.net For the pyrazolo[3,4-b]pyridine scaffold, the nitrogen atoms within the bicyclic ring system are key to forming these crucial interactions. The specific pattern of hydrogen bonding can vary, leading to different binding modes. For instance, studies on 1H-pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinase 2 (CDK2) have shown that the inhibitor resides in the ATP purine (B94841) binding site and forms important hydrogen bonds with the backbone of key amino acid residues, such as Leu83. nih.gov

Computational Molecular Docking Studies for Elucidating Binding Mechanisms with Biomolecular Targets

Computational molecular docking is a powerful tool used to predict and analyze the binding poses of small molecules within the active site of a biological target. nih.govnih.gov Such studies have been instrumental in understanding the binding mechanisms of pyrazolo[3,4-b]pyridine analogues with various proteins, including kinases and other enzymes. nih.govnih.gov

Docking studies consistently show that the planar pyrazolo[3,4-b]pyridine core anchors the molecule into the binding site, often the ATP-binding pocket of kinases, through hydrogen bonds with the hinge region. nih.govnih.gov For example, docking of a pyrazolo[3,4-b]pyridine derivative into the active site of TANK-binding kinase 1 (TBK1) revealed key hydrogen bonding interactions. nih.gov Similarly, studies on anaplastic lymphoma kinase (ALK) mutants identified specific hydrogen bonds with residues K1150 and E1210 that were crucial for inhibitory activity. nih.gov

Beyond hydrogen bonding, these computational models highlight the importance of other interactions. In many cases, the pyrazolo[3,4-b]pyridine scaffold engages in favorable π–π stacking interactions with aromatic residues like phenylalanine or tyrosine within the active site. acs.org The substituents attached to the core are shown to project into specific sub-pockets, where they form additional hydrophobic or polar interactions that enhance binding affinity and contribute to selectivity against different kinases. nih.govnih.gov The analysis of these binding modes provides a structural basis for observed structure-activity relationships (SAR) and guides the design of new analogues with improved potency and selectivity profiles. nih.govnih.gov

Table 1: Summary of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Analogues
Target ProteinPyrazolo[3,4-b]pyridine Analogue TypeKey Interacting ResiduesObserved InteractionsReference
TANK-binding kinase 1 (TBK1)TBK1 InhibitorsNot specifiedHydrogen bonds in the kinase hinge region nih.gov
Anaplastic Lymphoma Kinase (ALK-L1196M mutant)ALK InhibitorsK1150, E1210, M1196Hydrogen bonds, favorable interaction with M1196 nih.gov
Cyclin-Dependent Kinase 2 (CDK2)CDK1/CDK2 InhibitorsLeu83Hydrogen bonds with protein backbone nih.gov
PEX14PEX14–PEX5 PPI Inhibitors (Pyrazolo[4,3-c]pyridine isomer)Phe17, Phe34π–π stacking interactions acs.org

Conformational Effects on Molecular Recognition Processes

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a biological target. For molecular recognition to occur, the ligand must adopt a conformation that is complementary to the topography of the binding site. mtak.hu

The pyrazolo[3,4-b]pyridine core is an aromatic bicyclic system and is therefore largely planar. researchgate.net This planarity is often advantageous for binding to kinase targets, as it facilitates insertion into the relatively flat, adenine-binding region of the ATP pocket and allows for effective π–π stacking interactions with aromatic amino acid side chains. acs.org

Structure Activity Relationship Sar Theoretical Frameworks for 1 Methyl 5 Nitro 1h Pyrazolo 3,4 B Pyridine Analogues

Design Principles for Modulating Molecular Interactions through Substituent Variation

The biological activity of pyrazolo[3,4-b]pyridine analogues can be finely tuned by altering the substituents at various positions on the bicyclic core. The pyrazole (B372694) portion of the scaffold is often suitable as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues in target proteins, such as phenylalanine. nih.gov Key positions for modification include N1, C3, C4, C5, and C6.

N1 Position: The substituent at the N1 position of the pyrazole ring plays a critical role in orienting the molecule within a binding pocket. Studies on related pyrazolo[4,3-c]pyridines showed that small alkyl groups like methyl and ethyl maintained potency, whereas larger or more polar groups at this position were less active. acs.org For pyrazolo[3,4-b]pyridine activators of AMP-activated protein kinase (AMPK), research has shown that an unsubstituted (N-H) pyrazole is essential for activation potency, suggesting it acts as a crucial hydrogen bond donor. nih.gov

C3 Position: The C3 position is frequently substituted with groups like methyl or left unsubstituted (hydrogen). The choice of substituent here can influence the electronic properties and steric profile of the molecule. nih.gov

C4 Position: Modifications at the C4 position have demonstrated significant impacts on affinity and selectivity. For instance, in a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters developed as A1 adenosine (B11128) receptor antagonists, the introduction of a p-methoxyphenylethylamino side chain at this position led to compounds with high affinity, with Ki values in the low nanomolar range. nih.gov

C5 and C6 Positions: The pyridine ring's C5 and C6 positions are also key sites for modification. In the context of the title compound, the 5-nitro group is a strong electron-withdrawing group, which significantly influences the electronic character of the pyridine ring. Altering this group or adding substituents at C6 can modulate properties like solubility, metabolic stability, and target interaction. For example, in the development of TANK-binding kinase 1 (TBK1) inhibitors, modifications at these positions were crucial for optimizing activity. nih.gov

A study on AMPK activators highlighted that para-substitution on a diphenyl group attached to the core was essential for potency. nih.gov This indicates that extending substituents into specific vectors from the core can access additional binding interactions.

The following table summarizes the observed effects of substituent variations on the activity of pyrazolo[3,4-b]pyridine analogues based on various studies.

Scaffold Hopping and Computer-Aided Drug Design Methodologies Applied to the Pyrazolo[3,4-b]pyridine Core

Scaffold Hopping: This strategy involves replacing a central molecular core with a different, structurally distinct scaffold while retaining similar biological activity. It is a powerful technique for discovering novel chemical classes with improved properties, such as enhanced potency or better pharmacokinetics, and for navigating intellectual property landscapes. The pyrazolo[3,4-b]pyridine core has been successfully identified and utilized through scaffold hopping. For example, in a search for novel Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo[3,4-b]pyridine scaffold was selected via a scaffold hopping strategy as a promising core structure. nih.govrsc.org This led to the design and synthesis of a series of potent TRK inhibitors. nih.govrsc.org Similarly, scaffold hopping from pyrazolo[3,4-d]pyrimidines has been used to design new anticancer agents. nih.gov

Computer-Aided Drug Design (CADD): CADD methodologies are integral to modern drug discovery and have been extensively applied to the pyrazolo[3,4-b]pyridine scaffold. These techniques allow for the rational design of new analogues and the prediction of their binding modes.

Molecular Docking: This is a primary CADD tool used to predict the preferred orientation of a ligand when bound to a target protein. Docking studies with pyrazolo[3,4-b]pyridine derivatives have been crucial in understanding SAR. For instance, docking of an initial hit compound against TBK1 revealed its binding mode and guided the selection of modification sites to improve potency. nih.gov In another study, docking of compound 17f , an AMPK activator, showed important hydrogen bond interactions with key amino acid residues like Lys29, Asp88, and Arg83, explaining its activity. nih.gov Similarly, computational studies on TRKA inhibitors identified specific hydrogen bonds and carbon-hydrogen bonds between the pyrazolo[3,4-b]pyridine moiety and residues in the kinase's active site. nih.govresearchgate.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For pyrazolo[3,4-b]pyridine derivatives targeting TRKA, a pharmacophore hypothesis (ADRR_1) was generated, identifying key features like hydrogen bond acceptors (A), donors (D), and aromatic rings (R) that are crucial for binding. nih.govresearchgate.net This model can then be used to screen virtual libraries for new compounds with the desired features.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability. MD simulations have been used to confirm the stability of complexes between pyrazolo[3,4-b]pyridine ligands and their targets, such as TRKA, underscoring the robustness of the interactions predicted by docking. nih.govresearchgate.net

Computational Approaches to Predict and Analyze SAR (e.g., QSAR modeling principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a congeneric series of ligands. These models can generate contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. A 3D-QSAR model was successfully generated for a series of 4-aminopyrazolo[3,4-b]pyridine derivatives to rationalize the relationship between their structure and their affinity as A1 adenosine receptor antagonists. nih.gov This model provided valuable insights for the design of new, more potent compounds.

While a specific QSAR model for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine was not found, the principles have been applied to the closely related pyrazolo[3,4-d]pyrimidine scaffold. mdpi.comscispace.com In these studies, an atom-based 3D-QSAR model was developed for a set of 34 analogues. mdpi.comscispace.com The model yielded statistically significant results (e.g., R² = 0.96 and Q² = 0.57), indicating good predictive power. mdpi.comscispace.com Such models help to graphically represent the SAR, highlighting key features for the development of novel molecules. mdpi.com

The general workflow for a QSAR study on pyrazolo[3,4-b]pyridine analogues would involve the steps outlined in the table below.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions using precursors like 5-aminopyrazoles. For example, intermediates such as 5-aminopyrazole derivatives react with electrophilic partners (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions in toluene with trifluoroacetic acid (TFA) as a catalyst. Purification via recrystallization or column chromatography yields the target compound .
  • Key Steps :

  • Use of TFA to catalyze cyclization.
  • Characterization via 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to confirm regiochemistry and substituent positions .

Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?

  • Techniques :

  • 1D/2D NMR : Assigns proton and carbon environments (e.g., DEPT, 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HETCOR) to resolve fused-ring systems and substituent orientations .
  • UV/IR Spectroscopy : Identifies nitro group absorption bands (~1520 cm1^{-1}) and π→π* transitions in the fused heterocycle .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Screens substituent effects on bioactivity (e.g., kinase inhibition) to prioritize synthetic targets .
    • Case Study : TFA-catalyzed cyclization energy barriers computed via DFT align with experimental yields, guiding solvent and catalyst selection .

Q. What strategies address contradictory biological activity data in pyrazolo[3,4-b]pyridine derivatives?

  • Resolution :

  • Systematic SAR Studies : Vary substituents at positions 3, 4, and 6 to isolate electronic vs. steric effects (e.g., nitro vs. methyl groups) .
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition or antimicrobial tests) .
    • Example : Nitro groups at position 5 enhance electrophilicity but may reduce solubility, requiring balancing via hydrophilic substituents .

Q. How are purification challenges managed for nitro-substituted pyrazolo[3,4-b]pyridines?

  • Methods :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro isomers.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
  • HPLC : Resolve trace impurities using C18 columns and acetonitrile/water mobile phases .

Q. What advanced analytical techniques validate nitro-group orientation in the fused ring system?

  • Tools :

  • X-ray Crystallography : Resolves crystal packing and confirms nitro group positioning (e.g., anti vs. syn configurations) .
  • NMR Titration : Detects hydrogen bonding between nitro groups and solvents (e.g., DMSO-d6_6) to infer electronic effects .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for nitro-substituted derivatives?

  • Protocol :

Synthesize analogs with controlled substituent variations (e.g., methyl, halogen, aryl groups).

Test bioactivity in standardized assays (e.g., enzymatic inhibition, cytotoxicity).

Perform multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants, logP) with activity .

Q. What safety protocols are critical for handling nitro-containing pyrazolo[3,4-b]pyridines?

  • Guidelines :

  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet slurries during purification .
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods with blast shields .

Emerging Research Directions

Q. What novel applications are emerging for this compound class?

  • Drug Discovery : Kinase inhibitors (e.g., JAK2/STAT3 pathway) and antimicrobial agents .
  • Materials Science : Fluorescent probes leveraging the fused ring’s π-conjugation .
  • Methodological Gaps : Develop enantioselective syntheses for chiral derivatives and in vivo toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.